Brevinin-2Rd -

Brevinin-2Rd

Catalog Number: EVT-246566
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Brevinin-2Rd is isolated from the skin of Rana ridibunda, a species commonly found in freshwater environments. The skin secretions of this frog contain a variety of bioactive peptides that serve as a defense mechanism against pathogens, including bacteria and fungi. The extraction and characterization of these peptides have been facilitated by advances in molecular biology techniques.

Classification

Brevinin-2Rd belongs to the class of antimicrobial peptides known as host defense peptides. These peptides are typically cationic and amphipathic, allowing them to interact with negatively charged microbial membranes. The classification of Brevinin-2Rd within the broader context of antimicrobial peptides highlights its potential applications in medicine, particularly in developing new antimicrobial agents.

Synthesis Analysis

Methods

The synthesis of Brevinin-2Rd has been achieved through various methods, including solid-phase peptide synthesis and gene synthesis techniques. A notable approach involves assembly polymerase chain reaction (PCR) for constructing the gene encoding Brevinin-2Rd. This method utilizes multiple primers in a single-step PCR process, leading to efficient gene assembly and subsequent cloning into expression vectors.

Technical Details

The assembly PCR method allows for high-fidelity synthesis of the Brevinin-2Rd gene, which can then be expressed in Escherichia coli systems. The peptide is typically expressed as a fusion protein with thioredoxin to enhance solubility and facilitate purification. Following expression, purification is often carried out using nickel-nitrilotriacetic acid chromatography, followed by cleavage from the fusion partner using specific proteases.

Molecular Structure Analysis

Structure

The molecular structure of Brevinin-2Rd features an amphipathic arrangement that is crucial for its antimicrobial activity. The peptide adopts an α-helical conformation in membrane-mimicking environments, which enhances its ability to interact with lipid bilayers.

Data

The amino acid sequence of Brevinin-2Rd can be represented as follows:

Sequence FLPLLAGLCKITRKCAANFLPKIF\text{Sequence }\quad \text{FLPLLAGLCKITRKCAANFLPKIF}
Chemical Reactions Analysis

Reactions

Brevinin-2Rd primarily acts through mechanisms involving membrane disruption. Upon contact with bacterial cells, the peptide integrates into the lipid bilayer, leading to pore formation or membrane destabilization. This action results in cell lysis and death.

Technical Details

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are commonly used to evaluate the antimicrobial efficacy of Brevinin-2Rd against various bacterial strains. These assays determine the lowest concentration required to inhibit bacterial growth or kill bacteria, respectively.

Mechanism of Action

Process

The mechanism by which Brevinin-2Rd exerts its antimicrobial effects involves several steps:

  1. Membrane Interaction: The cationic nature of Brevinin-2Rd facilitates its binding to negatively charged bacterial membranes.
  2. Pore Formation: Following binding, the peptide undergoes conformational changes that lead to pore formation within the membrane.
  3. Cell Lysis: The formation of pores disrupts membrane integrity, resulting in leakage of cellular contents and eventual cell death.

Data

Studies indicate that Brevinin-2Rd exhibits low hemolytic activity against human red blood cells, suggesting a degree of selectivity towards microbial cells over mammalian cells.

Physical and Chemical Properties Analysis

Physical Properties

Brevinin-2Rd is typically characterized as a soluble peptide under physiological conditions. Its stability can be influenced by factors such as pH and temperature.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 2800 Da.
  • Isoelectric Point: The peptide has a basic nature due to its amino acid composition.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Relevant analyses such as circular dichroism spectroscopy have shown that Brevinin-2Rd adopts an α-helical structure in solution, which is essential for its function.

Applications

Brevinin-2Rd has potential applications in various scientific fields:

  1. Antimicrobial Agents: Due to its potent antimicrobial properties, it can be developed into new therapeutic agents against resistant bacterial strains.
  2. Cancer Research: Some studies suggest that derivatives of Brevinin-2R may possess anticancer properties, warranting further investigation into their mechanisms and efficacy.
  3. Biotechnology: The peptide's ability to disrupt membranes can be utilized in drug delivery systems or as a tool for studying membrane dynamics.
Phylogenetic and Evolutionary Origins of Brevinin-2Rd

Taxonomic Distribution Within Ranidae Frogs

Brevinin-2Rd is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of Rana ridibunda (later reclassified as Pelophylax ridibundus), commonly known as the marsh frog [1] [9]. This peptide is taxonomically restricted to Eurasian frogs of the family Ranidae, particularly within the genera Pelophylax and Rana. Genomic analyses confirm its presence in P. lessonae (pool frog) and P. esculentus (edible frog), but it is notably absent in New World Lithobates species (e.g., L. pipiens) [1] [7]. The peptide’s occurrence correlates with the biogeographic history of Ranidae, which originated in Eurasia and diversified after the India-Asia collision in the Eocene, facilitating lineage-specific AMP evolution [9]. Notably, adaptive radiations in isolated Eurasian ecosystems (e.g., Japanese Rana and Pelophylax clades) drove unique Brevinin-2 isoforms, with Brevinin-2Rd representing a ridibunda-specific variant [1] [4].

Table 1: Taxonomic Distribution of Brevinin-2Rd and Related Peptides

Genus/SpeciesBrevinin-2Rd PresenceGeographic RangeClosest Homolog
Pelophylax ridibundusPrimary sourceEurope to Central AsiaBrevinin-2Ec
Pelophylax lessonaeDetected (isoforms)EuropeBrevinin-2PRa
Rana piricaAbsentJapan (Hokkaido)Brevinin-2PRb
Lithobates pipiensAbsentNorth AmericaRanatuerin-2

Gene Duplication Events and Divergence From Brevinin-2 Subfamily

Brevinin-2Rd arose through tandem gene duplication, a hallmark of AMP evolution in Ranidae [1] [6]. The ancestral Brevinin-2 gene likely underwent multiple duplications, leading to a gene cluster on a single chromosome. This is evidenced by:

  • Shared Biosynthetic Architecture: Brevinin-2Rd retains the tripartite precursor organization (signal peptide, acidic propiece, mature peptide) conserved across Brevinin-2 peptides. However, its mature domain shows 12 amino acid substitutions compared to the prototypical Brevinin-2 (e.g., Brevinin-2 from Rana brevipoda) [1].
  • Lineage-Specific Divergence: Following duplication (~15–20 MYA), Brevinin-2Rd accumulated mutations in the mature peptide domain. Key substitutions include Leu¹²→Phe and Lys²⁰→Arg, which enhanced its amphipathicity and membrane-binding affinity [6]. Unlike Brevinin-2Ec (from P. esculentus), Brevinin-2Rd lacks the C-terminal "Rana box" disulfide bridge—a deletion attributed to a frameshift mutation post-duplication [1].
  • Subfunctionalization: Paralogues like Brevinin-2Ra and -2Rd in P. ridibundus exhibit divergent expression patterns and antimicrobial spectra, minimizing functional overlap. For example, Brevinin-2Rd shows heightened activity against Pseudomonas aeruginosa, unlike its paralogues [6].

Table 2: Key Structural Divergences Between Brevinin-2Rd and Ancestral Brevinin-2

Structural FeatureAncestral Brevinin-2Brevinin-2RdFunctional Implication
C-terminal motifCys¹⁸-(Xaa)₄-Lys-Cys²⁴Linear C-terminusLoss of cyclic stability; enhanced flexibility
Net charge (pH 7.0)+3+5Increased electrostatic attraction to bacterial membranes
Hydrophobic residue (Pos. 12)LeucinePhenylalanineImproved membrane insertion
Gene cluster positionChromosome 4 (ancestral)Chromosome 4 (novel locus)Neofunctionalization post-duplication

Evolutionary Pressures Driving Sequence Hypervariability

The hypervariability of Brevinin-2Rd’s mature peptide domain results from antagonistic coevolution with pathogens and balancing selection:

  • Pathogen-Driven Positive Selection: Codon-based models (Kn/Ks > 1) reveal pervasive positive selection in the mature peptide, particularly at solvent-exposed residues (e.g., positions 7, 15, 21). This accelerates diversification to counter microbial resistance mechanisms. For example, substitutions at Gly¹⁵ reduce susceptibility to bacterial proteases [1] [3].
  • Balancing Selection: Trans-species polymorphism analyses show shared alleles between P. ridibundus and P. lessonae, indicating long-term maintenance of diversity. Allelic variants like Brevinin-2Rd*02 (with Lys⁷→Asn) persist due to heterozygote advantage against diverse pathogens [3] [10].
  • Latitudinal Gradients: Populations of P. ridibundus from lower latitudes (e.g., Balkans) exhibit 3.2× higher Brevinin-2Rd allelic diversity than northern populations (e.g., Sweden). This correlates with increased pathogen diversity in warmer climates [3].
  • Purifying Selection on Domains: While the mature peptide diversifies, the signal peptide and acidic propiece remain under strong purifying selection (Kn/Ks < 0.1), ensuring proper intracellular processing and minimizing cytotoxicity [10].

Table 3: Evolutionary Metrics for Brevinin-2Rd Domains

Gene DomainKn/Ks RatioSelection PressureKey Mutational Hotspots
Signal peptide0.08Purifying selectionNone conserved
Acidic propiece0.12Purifying selectionNone conserved
Mature peptide1.8–2.5Positive selectionPositions 7, 12, 15, 21

Reported Brevinin Peptides in Literature: Brevinin-1, Brevinin-2, Brevinin-2Ec, Brevinin-2PRa, Brevinin-2PRb, Ranatuerin-2, Esculentin-1, Temporin.

Properties

Product Name

Brevinin-2Rd

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